molecular formula C9H7BrN2 B3196030 3-(3-Bromophenyl)-1H-pyrazole CAS No. 948294-12-0

3-(3-Bromophenyl)-1H-pyrazole

Cat. No.: B3196030
CAS No.: 948294-12-0
M. Wt: 223.07 g/mol
InChI Key: NVRXIZHZQPRBKL-UHFFFAOYSA-N
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Description

3-(3-Bromophenyl)-1H-pyrazole is a heterocyclic organic compound that features a pyrazole ring substituted with a bromophenyl group at the third position Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Scientific Research Applications

3-(3-Bromophenyl)-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit specific metabolic pathways.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Future Directions

Future directions for research on “3-(3-Bromophenyl)-1H-pyrazole” include the development of more efficient and cost-effective synthesis methods, the investigation of the mechanism of action in biological systems, and the exploration of new applications .

Mechanism of Action

Target of Action

Bromophenyl compounds have been associated with various biological activities . For instance, some bromophenyl compounds have been found to interact with enzymes such as ALOX12 and ALOX15 . These enzymes play a crucial role in the metabolism of arachidonic acid, a key inflammatory mediator .

Mode of Action

Bromophenyl compounds are known to interact with their targets through various mechanisms, including inhibition, activation, or modulation . The specific interaction of 3-(3-Bromophenyl)-1H-pyrazole with its targets and the resulting changes would require further experimental investigation.

Biochemical Pathways

Bromophenyl compounds have been associated with the disruption of various metabolic pathways . For instance, some bromophenyl compounds have been found to inhibit glycolysis, a key metabolic pathway . The downstream effects of such disruption could include altered energy production and cellular metabolism.

Pharmacokinetics

A study on a similar compound, 1-(3’-bromophenyl)-heliamine, showed that it was rapidly cleared from the blood circulatory system with a half-life of 162 hours . The impact of these properties on the bioavailability of this compound would require further investigation.

Result of Action

Bromophenyl compounds have been associated with various biological effects, including anti-inflammatory, antibacterial, and anticancer activities . The specific effects of this compound would depend on its interaction with its targets and the biochemical pathways it affects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromophenyl)-1H-pyrazole typically involves the reaction of 3-bromobenzoyl chloride with hydrazine hydrate under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring. The reaction conditions often include the use of a solvent such as ethanol or acetic acid and a catalyst like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are used to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromophenyl)-1H-pyrazole undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The bromophenyl group can participate in electrophilic aromatic substitution reactions, where the bromine atom can be replaced by other substituents.

    Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The pyrazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents like bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) are commonly used.

    Nucleophilic Substitution: Reagents like sodium amide (NaNH2) or thiourea in polar solvents are used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Major Products Formed

    Electrophilic Aromatic Substitution: Products include various substituted pyrazoles depending on the electrophile used.

    Nucleophilic Substitution: Products include amine or thiol-substituted pyrazoles.

    Oxidation and Reduction: Products include oxidized or reduced derivatives of the pyrazole ring.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one: A similar compound with additional functional groups that enhance its biological activity.

    3-(3-Bromophenyl)-7-acetoxycoumarin: Another compound with a bromophenyl group, used in different applications such as dye synthesis and medicinal chemistry.

Uniqueness

3-(3-Bromophenyl)-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the bromophenyl group allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry and a promising candidate for drug development.

Properties

IUPAC Name

5-(3-bromophenyl)-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2/c10-8-3-1-2-7(6-8)9-4-5-11-12-9/h1-6H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVRXIZHZQPRBKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CC=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30933716
Record name 3-(3-Bromophenyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30933716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149739-65-1, 948294-12-0
Record name 3-(3-Bromophenyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30933716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3-Bromophenyl)-1H-pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 948294-12-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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